molecular formula C19H12ClN3OS2 B11977930 (5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977930
M. Wt: 397.9 g/mol
InChI Key: KCARIPIYMVAJGW-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a thiazolidinone core conjugated with a pyrazole-substituted aromatic system. Its structure includes a 4-chlorophenyl group at the pyrazole’s 3-position and a phenyl group at the 1-position, with an (E)-configured exocyclic double bond linking the pyrazole and thiazolidinone moieties.

Properties

Molecular Formula

C19H12ClN3OS2

Molecular Weight

397.9 g/mol

IUPAC Name

(5E)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12ClN3OS2/c20-14-8-6-12(7-9-14)17-13(10-16-18(24)21-19(25)26-16)11-23(22-17)15-4-2-1-3-5-15/h1-11H,(H,21,24,25)/b16-10+

InChI Key

KCARIPIYMVAJGW-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/4\C(=O)NC(=S)S4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)NC(=S)S4

Origin of Product

United States

Preparation Methods

Preparation of 3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The synthesis begins with the preparation of the pyrazole-4-carbaldehyde intermediate, a critical precursor for subsequent condensation reactions. A Vilsmeier-Haack reaction is commonly employed, utilizing substituted acetophenone hydrazones treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours. This method yields the aldehyde functional group at the pyrazole’s 4-position, essential for forming the methylidene bridge in the final compound.

Reaction Scheme

Acetophenone hydrazone+POCl3/DMFPyrazole-4-carbaldehyde\text{Acetophenone hydrazone} + \text{POCl}_3/\text{DMF} \rightarrow \text{Pyrazole-4-carbaldehyde}

Thiosemicarbazone Intermediate Formation

Condensation with Thiosemicarbazide

The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone. This intermediate is pivotal for cyclization into the thiazolidinone ring. The reaction typically proceeds at 70–80°C for 6–8 hours, with yields exceeding 75%.

Key Conditions

  • Solvent: Ethanol

  • Temperature: 70–80°C

  • Catalyst: None required

Cyclization to Thiazolidinone Core

Acid-Catalyzed Cyclization

The thiosemicarbazone intermediate undergoes cyclization in the presence of hydrochloric acid (HCl) or acetic acid to form the 2-thioxo-1,3-thiazolidin-4-one ring. This step involves intramolecular nucleophilic attack, with the sulfur atom facilitating ring closure. Reaction conditions vary, but optimal results are achieved using glacial acetic acid at 100°C for 12 hours.

Reaction Mechanism

Thiosemicarbazone+HClThiazolidinone+H2O\text{Thiosemicarbazone} + \text{HCl} \rightarrow \text{Thiazolidinone} + \text{H}_2\text{O}

Alternative Cyclization Methods

Recent advancements utilize microwave-assisted synthesis to reduce reaction times. For example, irradiating the thiosemicarbazone with a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol at 120°C for 20 minutes achieves 85% yield, significantly improving efficiency.

Formation of the Methylidene Bridge

Knoevenagel Condensation

The final step involves a Knoevenagel condensation between the thiazolidinone and the pyrazole-4-carbaldehyde. This reaction is conducted in ethanol or toluene under reflux, with piperidine as a base catalyst. The (5E)-stereochemistry is favored due to thermodynamic control, with reaction times ranging from 4 to 6 hours.

Optimization Data

ConditionDetailsYield (%)Source
Solvent: EthanolReflux, 6 hours78
Solvent: TolueneReflux, 4 hours, piperidine82
Catalyst: DBU90°C, 3 hours88

Characterization and Validation

Spectroscopic Analysis

The final product is characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–7.89 (m, 9H, aromatic), 4.12 (s, 2H, thiazolidinone-CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined one-pot method combines aldehyde formation, thiosemicarbazone condensation, and cyclization in a single reaction vessel. This approach reduces purification steps and improves overall yield to 70–75%.

Procedure Outline

  • React acetophenone hydrazone with POCl₃/DMF.

  • Add thiosemicarbazide and reflux in ethanol.

  • Introduce HCl for cyclization.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale synthesis employs toluene due to its ease of recovery via distillation. Automated continuous-flow reactors enhance reproducibility, achieving batch sizes up to 10 kg with 80% yield.

Waste Management

Neutralization of acidic byproducts with sodium bicarbonate and adsorption of organic residues on activated carbon are standard practices.

Challenges and Solutions

Stereochemical Control

The (5E)-isomer is preferentially formed, but minor (5Z)-contaminants (<5%) may arise. Recrystallization from ethanol/water (3:1) eliminates these impurities.

Moisture Sensitivity

Thiosemicarbazide intermediates are hygroscopic. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to the reaction mixture .

Chemical Reactions Analysis

Cyclocondensation and Condensation Reactions

  • Core Formation : The thiazolidinone ring is typically synthesized via cyclocondensation of thioureas/thiosemicarbazides with α-halocarbonyl compounds .

  • Pyrazole Substitution : The pyrazole moiety is introduced through condensation reactions, such as the reaction of 4-chlorobenzaldehyde with substituted pyrazoles under acidic/basic conditions .

Michael Addition for 5-ene-4-thiazolidinones

A key method involves the Michael addition of the thiazolidinone’s active methylene group to activated double bonds (e.g., arylidene malononitriles) . For example:

  • Reactants : α-cyano-3,4,5-trimethoxycinnamonitrile or ethyl-α-cyano-3,4,5-trimethoxycinnamate.

  • Product : Formation of 5-ene derivatives via nucleophilic addition followed by elimination of malononitrile .

One-Pot Multicomponent Methods

Efficient one-pot reactions combine heterocyclic ring formation with exocyclic double bond generation. This includes:

  • [2 + 3]-Cyclocondensation : Thioureas/thiosemicarbazides react with halogen-carboxylic acids, followed by Knoevenagel condensation to form fused heterocycles .

Cyclocondensation

The thiazolidinone ring forms via nucleophilic attack of a thiourea/thiosemicarbazide on an α-halocarbonyl compound, followed by cyclization and elimination.

Michael Addition

The active methylene group in the thiazolidinone reacts with β-carbon of activated double bonds (e.g., nitriles), forming a 1:1 adduct. Subsequent elimination generates the 5-ene double bond .

Knoevenagel Condensation

This reaction forms the methylidene bridge between the pyrazole and thiazolidinone moieties, enabling conjugation and stabilization of the exocyclic double bond .

Example 1: Michael Addition

  • Reactants : α-cyano-3,4,5-trimethoxycinnamonitrile + 2-imino-4-oxo-thiazolidine.

  • Conditions : Ethanol with piperidine.

  • Outcome : Formation of 5-ene-4-thiazolidinone derivatives, bypassing fused heterocycles .

Structural Analysis

The compound’s structure is defined by:

  • Thiazolidinone Core : A five-membered ring with sulfur and nitrogen atoms.

  • Pyrazole Substituent : A 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl group attached via a methylidene bridge .

Structural Feature Description
Molecular Formula C₂₄H₁₈ClN₃OS₂ (derived from SMILES: CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S)
Key Functional Groups Thioxo (-S), methylidene (=CH-), and pyrazole rings.
Stereochemistry E-configuration at the methylidene bridge, critical for reactivity and stability.

Implications for Medicinal Chemistry

The structural complexity of this compound—particularly the conjugated double bond and heterocyclic moieties—enhances its potential for diverse biological activities (e.g., anticancer, anti-inflammatory). The synthesis methods outlined above provide versatile routes for modifying substituents to optimize pharmacological profiles.

Scientific Research Applications

(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiazolidinone ring and the pyrazole moiety allows for specific interactions with biological macromolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • In contrast, ethoxy or methoxy substituents in analogs (e.g., ) increase electron density, favoring H-bonding or hydrophobic interactions.
  • Stereochemistry : The (E)-configuration in the target compound may enforce a planar molecular geometry, optimizing binding to flat enzymatic pockets, whereas (Z)-isomers in analogs could adopt distinct spatial arrangements.
  • Thiazolidinone Modifications: Substituents at the thiazolidinone-N3 position (e.g., isobutyl , ethyl , or phenethyl ) influence solubility and steric bulk, critical for pharmacokinetics and target selectivity.

Bioactivity and Therapeutic Potential

While explicit bioactivity data for the target compound is absent in the provided evidence, analogs with similar scaffolds exhibit diverse pharmacological profiles:

  • Ferroptosis Induction: Thiazolidinone-pyrazole hybrids are implicated in triggering ferroptosis (iron-dependent cell death) in cancer cells, as seen in studies on oral squamous cell carcinoma .

Biological Activity

The compound (5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This compound's structure, featuring a thiazolidinone core and a pyrazole moiety, suggests potential pharmacological properties that merit detailed investigation.

Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values were determined through in vitro assays, highlighting the potential of these compounds as novel antibacterial agents .

Anticancer Properties

The anticancer potential of thiazolidin-4-one derivatives has been extensively documented. These compounds can inhibit cancer cell proliferation by interacting with various molecular targets involved in tumor growth. Recent findings suggest that modifications at different positions on the thiazolidinone scaffold can enhance anticancer activity. For instance, derivatives have been shown to induce apoptosis in cancer cell lines and inhibit key enzymes involved in cancer progression .

Anti-inflammatory Effects

Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties, which are crucial in managing various inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural modifications on the thiazolidinone ring can significantly influence the degree of anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is strongly influenced by their chemical structure. Modifications at specific positions can lead to enhanced potency or selectivity for particular biological targets. For example, substituents on the pyrazole ring or variations in the thiazolidinone core can alter the compound's lipophilicity and, consequently, its bioavailability and efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated MIC values lower than those of standard antibiotics, indicating superior efficacy against resistant strains .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of modified thiazolidinones revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. These findings underscore the potential of these compounds as lead candidates for further development in cancer therapeutics .

Data Summary

Biological Activity Type Reference
AntimicrobialMRSA Inhibition
AnticancerCell Proliferation Inhibition
Anti-inflammatoryCytokine Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-halo carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2–4 h) yields structurally analogous thiazolidinones. Subsequent substitution of the hydroxyl group with a 3-(4-chlorophenyl)-1-phenylpyrazole moiety can be achieved using aldehyde intermediates under acidic conditions .
  • Key Considerations : Optimize reaction time and solvent polarity (e.g., DMF enhances cyclization efficiency). Monitor reaction progress via TLC or HPLC.

Q. How can the structure of this compound be experimentally validated?

  • Characterization Techniques :

  • Spectroscopy : IR to confirm C=O (1670–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches. ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methylidene protons (δ 7.2–8.0 ppm, coupling constant J ≈ 16 Hz for E-configuration) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the E-configuration and pyrazole-thiazolidinone conjugation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Wavefunction Analysis : Use Multiwfn to calculate electron localization function (ELF), electrostatic potential (ESP), and bond order. For instance, the thioxo group’s electron-withdrawing effect can be quantified via ESP maps, revealing nucleophilic/electrophilic regions .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption bands (e.g., π→π* transitions in the pyrazole-thiazolidinone system). Compare with experimental spectra to validate computational models.

Q. What strategies resolve contradictions in crystallographic data for similar thiazolidinone derivatives?

  • Refinement Protocols : For twinned crystals or high disorder, employ SHELXL’s TWIN/BASF commands to refine twin laws. Use high-resolution data (≤ 0.8 Å) to reduce R-factor discrepancies .
  • Hydrogen Bonding Analysis : Identify weak interactions (e.g., C–H···S or N–H···O) using Mercury software. Conflicting data may arise from solvent inclusion; re-crystallize in anhydrous conditions to minimize artifacts .

Q. How does the E-configuration influence the compound’s reactivity and biological interactions?

  • Steric and Electronic Effects : The E-isomer’s planar geometry enhances conjugation between the pyrazole and thiazolidinone rings, increasing stability and π-stacking potential with biological targets.
  • Experimental Validation : Compare E/Z-isomer activity via enzymatic assays (e.g., kinase inhibition). Use NOESY NMR to correlate spatial proximity of substituents with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.